molecular formula C27H21N5O5 B2914936 N-(2H-1,3-benzodioxol-5-yl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1030133-67-5

N-(2H-1,3-benzodioxol-5-yl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2914936
CAS No.: 1030133-67-5
M. Wt: 495.495
InChI Key: KXYVYRVWXZPROJ-UHFFFAOYSA-N
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Description

This compound features a 1,8-naphthyridine core fused with a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group. The structure includes a benzodioxol moiety linked via an acetamide bridge. The benzodioxol group is associated with improved pharmacokinetic profiles due to reduced oxidative metabolism .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O5/c1-15-3-6-17(7-4-15)25-30-27(37-31-25)20-12-32(26-19(24(20)34)9-5-16(2)28-26)13-23(33)29-18-8-10-21-22(11-18)36-14-35-21/h3-12H,13-14H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYVYRVWXZPROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the 1,3-benzodioxole ring, the construction of the 1,2,4-oxadiazole ring, and the coupling of these fragments with the naphthyridine core.

    Formation of 1,3-Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Construction of 1,2,4-Oxadiazole Ring: This involves the reaction of an appropriate hydrazide with a carboxylic acid derivative, typically under dehydrating conditions.

    Coupling with Naphthyridine Core: The final step involves the coupling of the previously synthesized fragments with the naphthyridine core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with various biological targets, which could lead to the development of new drugs or diagnostic tools.

Mechanism of Action

The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

a. Quinoline-Based Analogs The compound N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide () shares the benzodioxol and acetamide groups but replaces the 1,8-naphthyridine with a quinoline core.

  • Key Differences: Quinoline’s larger π-conjugated system may enhance aromatic stacking interactions compared to the smaller 1,8-naphthyridine . The 6,7-dimethoxy groups in the quinoline analog increase hydrophilicity, whereas the 7-methyl group on the naphthyridine in the target compound enhances lipophilicity.

b. Benzoxazine Derivatives
Compounds like (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate () feature a benzoxazine core paired with 1,2,4-oxadiazole.

  • Key Differences :
    • Benzoxazine’s oxygen-rich structure may improve solubility but reduce membrane permeability compared to the nitrogen-dense naphthyridine .
    • The acetate ester linker in benzoxazine derivatives is more hydrolytically labile than the acetamide in the target compound .

Oxadiazole Substituents

The 4-methylphenyl group on the oxadiazole ring in the target compound contrasts with analogs in , which use substituted phenyl groups (e.g., nitro, methoxy).

  • Nitro-substituted oxadiazoles (e.g., in ) exhibit stronger electron-withdrawing effects, which could alter reactivity or metabolic pathways .

Acetamide Linker Modifications

a. Triazole-Linked Acetamides
Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () replace oxadiazole with triazole.

  • The naphthyloxy group in triazole derivatives increases steric bulk compared to the benzodioxol group in the target compound .

b. Thiazolidinone Derivatives N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () incorporate sulfur-based heterocycles.

  • Key Differences: Sulfur atoms in thiazolidinone derivatives improve metal-binding capacity but may reduce metabolic stability . Indole substituents enhance π-π stacking but introduce susceptibility to oxidative metabolism .

Physicochemical and Spectroscopic Comparisons

Property/Feature Target Compound Quinoline Analog () Benzoxazine Derivative () Triazole Acetamide ()
Core Structure 1,8-Naphthyridine Quinoline Benzoxazine 1,2,3-Triazole
Heterocyclic Ring 1,2,4-Oxadiazole None 1,2,4-Oxadiazole None
Substituents 4-Methylphenyl, Benzodioxol 4-Methylbenzoyl, Methoxy Substituted Phenyl Naphthyloxy
Functional Groups Acetamide, Oxo Acetamide, Methoxy, Oxo Acetate Ester Acetamide, Triazole
Lipophilicity (Predicted) High (logP ~3.5) Moderate (logP ~2.8) Low (logP ~1.9) Moderate (logP ~2.5)

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of structural moieties that contribute to its biological activity:

Property Details
Molecular Formula C23H24N4O4
Molecular Weight 420.46 g/mol
IUPAC Name This compound
SMILES CC(C(=O)NCC1=CC2=C(C=C1)OCO2)NCCOC3=CC=CC=C3F

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzodioxole moiety is believed to enhance the compound's affinity for specific receptors or enzymes involved in cellular signaling pathways. Additionally, the oxadiazole and naphthyridine components may contribute to its potential as an inhibitor of certain kinases or other therapeutic targets.

Pharmacological Activity

Recent studies have highlighted the following biological activities of this compound:

Anticancer Activity

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • Cell Lines Tested : MV4-11 (acute biphenotypic leukemia), MOLM13 (acute monocytic leukemia).
  • IC50 Values : Approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13 cells as measured by thymidine uptake assays .

Mechanistic Insights

The mechanism underlying its anticancer effects appears to involve:

  • Inhibition of MEK/ERK signaling pathways.
  • Induction of apoptosis in cancer cells.
  • Modulation of cell cycle progression leading to G0/G1 arrest in sensitive cell lines .

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

Study 1: In Vivo Efficacy

A study conducted on xenograft models showed that N-(2H-1,3-benzodioxol-5-yl)-2-{7-methyl...} significantly inhibited tumor growth at doses as low as 10 mg/kg administered orally. Tumor regression was observed in models derived from BRAF mutant lines .

Study 2: Structure–Activity Relationship (SAR)

Research into the SAR of related compounds revealed that modifications at the 2-position of the benzopyranone and pyrimido[2,1-a]isoquinolin moieties can enhance biological activity. This highlights the importance of structural optimization in developing more potent derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction yields be optimized?

  • Methodological Answer : The compound contains a 1,2,4-oxadiazole ring, acetamide backbone, and naphthyridine core. Synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of 4-methylphenyl amidoxime with a carbonyl precursor to form the oxadiazole ring (microwave-assisted synthesis may improve yield ).
  • Step 2 : Coupling the naphthyridinone moiety via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
  • Step 3 : Acetamide functionalization using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
  • Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DMF to THF) and catalyst loading (e.g., 5–10 mol% Pd) to enhance purity (>95%) .

Q. What spectroscopic and chromatographic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 165–175 ppm). Assign oxadiazole protons (δ 8.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
  • HRMS : Validate molecular weight with <5 ppm error (e.g., ESI+ mode for [M+H+^+] peaks) .
  • HPLC-PDA : Assess purity using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

Q. How should researchers design preliminary in vitro bioactivity assays for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or enzymes with structural homology to the naphthyridinone/oxadiazole scaffold (e.g., PARP or COX-2) .
  • Assay Conditions : Use fluorogenic substrates in 96-well plates. Include positive controls (e.g., olaparib for PARP inhibition) and measure IC50_{50} values via dose-response curves (n ≥ 3 replicates) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • ADME Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (target <5), aqueous solubility (≥50 μM), and CYP450 inhibition .
  • Docking Studies : Model interactions with target proteins (e.g., AutoDock Vina) to identify critical hydrogen bonds (e.g., between the acetamide carbonyl and catalytic lysine residues) .
  • Metabolic Stability : Simulate Phase I/II metabolism using ADMET Predictor to flag labile sites (e.g., benzodioxole methyl oxidation) .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell line variability, serum concentration). For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal Validation : Confirm activity via SPR (binding affinity) and cellular thermal shift assays (CETSA) .
  • Meta-Analysis : Pool data from ≥5 independent studies using fixed/random-effects models (e.g., RevMan) to identify outliers .

Q. How can in vivo efficacy studies be designed to evaluate this compound’s therapeutic potential?

  • Methodological Answer :

  • Animal Models : Use xenograft mice for oncology targets (e.g., HCT-116 colon cancer) with daily oral dosing (10–50 mg/kg). Monitor tumor volume and body weight for toxicity .
  • PK/PD Correlation : Collect plasma samples at 0, 1, 4, 8, and 24 hours post-dose. Measure compound levels via LC-MS/MS and correlate with biomarker modulation (e.g., PARylation for PARP inhibitors) .

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